molecular formula C15H26O B14130969 Pentadec-6-YN-8-one CAS No. 89319-67-5

Pentadec-6-YN-8-one

Cat. No.: B14130969
CAS No.: 89319-67-5
M. Wt: 222.37 g/mol
InChI Key: DKBPWXLDBXOSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentadec-6-YN-8-one is a 15-carbon alkyne-ketone hybrid compound characterized by a triple bond (alkyne group) at the 6th position and a ketone group at the 8th position. Its molecular formula is C₁₅H₂₄O, with a linear carbon chain structure. While specific literature on this compound is sparse, its structural analogs (e.g., alkenes, alkynes, and ketones) provide foundational insights into its behavior .

Properties

CAS No.

89319-67-5

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

pentadec-6-yn-8-one

InChI

InChI=1S/C15H26O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h3-11,13H2,1-2H3

InChI Key

DKBPWXLDBXOSRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C#CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentadec-6-YN-8-one typically involves the coupling of a propargylic alcohol with a suitable alkyl halide. One common method includes the reaction of propargyl alcohol with 1-bromooctane in the presence of a strong base such as n-butyllithium. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pentadec-6-YN-8-one undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted alkynes and alkenes.

Scientific Research Applications

Pentadec-6-YN-8-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentadec-6-YN-8-one involves its interaction with specific molecular targets and pathways. The alkyne group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of biological activities. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below contrasts Pentadec-6-YN-8-one with structurally related compounds, emphasizing functional group differences and their implications:

Compound Molecular Formula Functional Groups Key Properties/Reactivity Reference
This compound C₁₅H₂₄O Alkyne (C≡C), Ketone (C=O) High polarity due to ketone; alkyne enables click chemistry or hydrogenation reactions. Inferred
cis-6-Pentadecene C₁₅H₂₈ Alkene (C=C) Lower polarity; undergoes addition reactions (e.g., hydrogenation, halogenation).
1-Pentadecylamine C₁₅H₃₁N Amine (-NH₂) Basic properties; forms salts with acids; participates in alkylation or acylation.
5-hydroxy...heptadec-1(10)-en-9-one C₂₇H₃₈O₅ Ketone, hydroxyl, cyclic Steroid-like structure; complex reactivity due to multiple functional groups.

Physical Properties

  • Boiling/Melting Points : Alkyne-containing compounds like this compound typically exhibit higher boiling points than alkanes or alkenes of similar chain length due to increased polarity (e.g., cis-6-Pentadecene boils at ~280°C, while analogous ketones may exceed 300°C) .
  • Solubility: The ketone group enhances solubility in polar solvents (e.g., acetone, ethanol) compared to hydrocarbons like cis-6-Pentadecene, which are more soluble in nonpolar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.